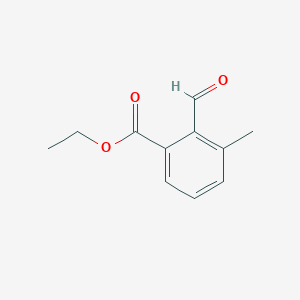

Ethyl 2-formyl-3-methylbenzoate

Description

Ethyl 2-formyl-3-methylbenzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound has a molecular formula of C₁₁H₁₂O₃ and is known for its applications in various fields of scientific research and industry.

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

ethyl 2-formyl-3-methylbenzoate |

InChI |

InChI=1S/C11H12O3/c1-3-14-11(13)9-6-4-5-8(2)10(9)7-12/h4-7H,3H2,1-2H3 |

InChI Key |

XCSRFGWJWGIWQD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-formyl-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formyl-3-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-formyl-3-methylbenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-formyl-3-methylbenzoic acid and ethanol.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: 2-formyl-3-methylbenzoic acid and ethanol.

Reduction: 2-hydroxymethyl-3-methylbenzoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-formyl-3-methylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals

Mechanism of Action

The mechanism of action of ethyl 2-formyl-3-methylbenzoate depends on its specific application. In chemical reactions, the ester group is typically the reactive site, undergoing hydrolysis, reduction, or substitution. The formyl group can also participate in various reactions, contributing to the compound’s versatility in synthetic chemistry .

Comparison with Similar Compounds

Ethyl 2-formyl-3-methylbenzoate can be compared to other esters such as ethyl benzoate and methyl benzoate:

Ethyl Benzoate: Similar structure but lacks the formyl and methyl groups, making it less reactive in certain synthetic applications.

Methyl Benzoate: Similar ester functionality but with a different alkyl group, leading to variations in physical properties and reactivity

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial applications.

Biological Activity

Ethyl 2-formyl-3-methylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H12O3. It features a formyl group (-CHO) and an ethyl ester moiety attached to a methyl-substituted benzoic acid framework. The structural arrangement contributes to its unique chemical properties and reactivity.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of methyl 2-hydroxybenzoate with appropriate aldehydes under acidic or basic conditions. The general reaction scheme is outlined as follows:

- Starting Materials : Methyl 2-hydroxybenzoate and an aldehyde.

- Reaction Conditions : Acidic or basic catalyst, reflux conditions.

- Yield : Typically yields around 70-80% depending on the specific conditions used.

Biological Activity

The biological activities of this compound have been investigated in several studies, revealing promising antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial effectiveness of this compound against various bacterial strains. For instance:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

In vitro assays indicated that the compound exhibited significant inhibitory effects on these pathogens, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain tested.

Antifungal Activity

The compound also showed antifungal properties against several fungi, including:

- Candida albicans

- Aspergillus flavus

The antifungal activity was assessed using standard agar diffusion methods, with results indicating zones of inhibition comparable to established antifungal agents.

Anticancer Potential

Recent research has started to explore the anticancer potential of this compound. In a study involving human cancer cell lines, the compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells. The mechanism appears to involve the induction of oxidative stress and modulation of apoptotic pathways.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential as a therapeutic agent in treating biofilm-associated infections.

- Antifungal Activity Assessment : Another investigation focused on the antifungal effects against Candida species, revealing that this compound exhibited synergistic effects when combined with conventional antifungal drugs, enhancing their efficacy.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Disruption of Cell Membrane Integrity : The compound may interact with microbial cell membranes, leading to leakage of cellular contents.

- Induction of Oxidative Stress : In cancer cells, it appears to induce oxidative stress, which is a known mechanism for triggering apoptosis.

- Inhibition of Enzymatic Pathways : Some studies suggest that it may inhibit key enzymes involved in microbial metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.